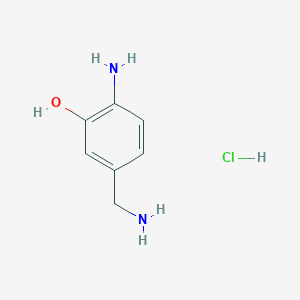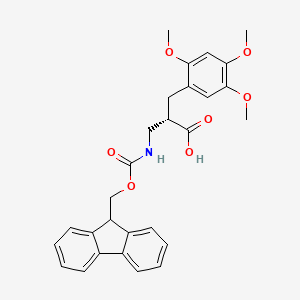![molecular formula C25H35ClF3N7O5 B12961028 N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)
N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions could include derivatives with modified substituents or spiro ring variations.
Wissenschaftliche Forschungsanwendungen
N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5
Medicinal Chemistry: Investigating its pharmacological properties, such as receptor binding affinity, enzyme inhibition, or cellular effects.
Biological Studies: Assessing its impact on cellular pathways, protein interactions, or gene expression.
Industry: Developing novel materials or catalysts based on its unique structure.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action, including the pathways it modulates.
Vergleich Mit ähnlichen Verbindungen
While detailed information on similar compounds is scarce, we can compare N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate with related spiro compounds. Its uniqueness lies in the combination of the guanidinoacetamido group, the spiro[5.5]undecane scaffold, and the trifluoroacetate moiety.
Remember that further research and experimental data are essential to fully understand this intriguing compound’s properties and applications .
Eigenschaften
Molekularformel |
C25H35ClF3N7O5 |
|---|---|
Molekulargewicht |
606.0 g/mol |
IUPAC-Name |
N'-(4-chlorophenyl)-N-[1-[2-[[2-(diaminomethylideneamino)acetyl]amino]ethyl]-1-azaspiro[5.5]undecan-4-yl]oxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H34ClN7O3.C2HF3O2/c24-16-4-6-17(7-5-16)29-20(33)21(34)30-18-8-12-31(23(14-18)9-2-1-3-10-23)13-11-27-19(32)15-28-22(25)26;3-2(4,5)1(6)7/h4-7,18H,1-3,8-15H2,(H,27,32)(H,29,33)(H,30,34)(H4,25,26,28);(H,6,7) |
InChI-Schlüssel |
PYTWLBRRDKAVQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(CCN2CCNC(=O)CN=C(N)N)NC(=O)C(=O)NC3=CC=C(C=C3)Cl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)








![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)



